

Application Notes and Protocols for GSK761 in Cell Culture

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Compound of Interest

Compound Name: GSK761

Cat. No.: B10857121

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Abstract

GSK761 is a potent and selective small molecule inhibitor of the epigenetic reader protein SP140.[1][2] SP140 is predominantly expressed in immune cells and has been implicated in the regulation of inflammatory gene expression.[1][2] **GSK761** exerts its effects by reducing the binding of SP140 to chromatin, specifically at the transcription start sites of pro-inflammatory genes, thereby decreasing the expression of cytokines such as TNF, IL-6, and IL-1 β . [1][3][4] These application notes provide a detailed protocol for the use of **GSK761** in cell culture experiments aimed at studying its anti-inflammatory effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for **GSK761** based on in vitro studies.

Table 1: Binding Affinity and Potency of **GSK761**

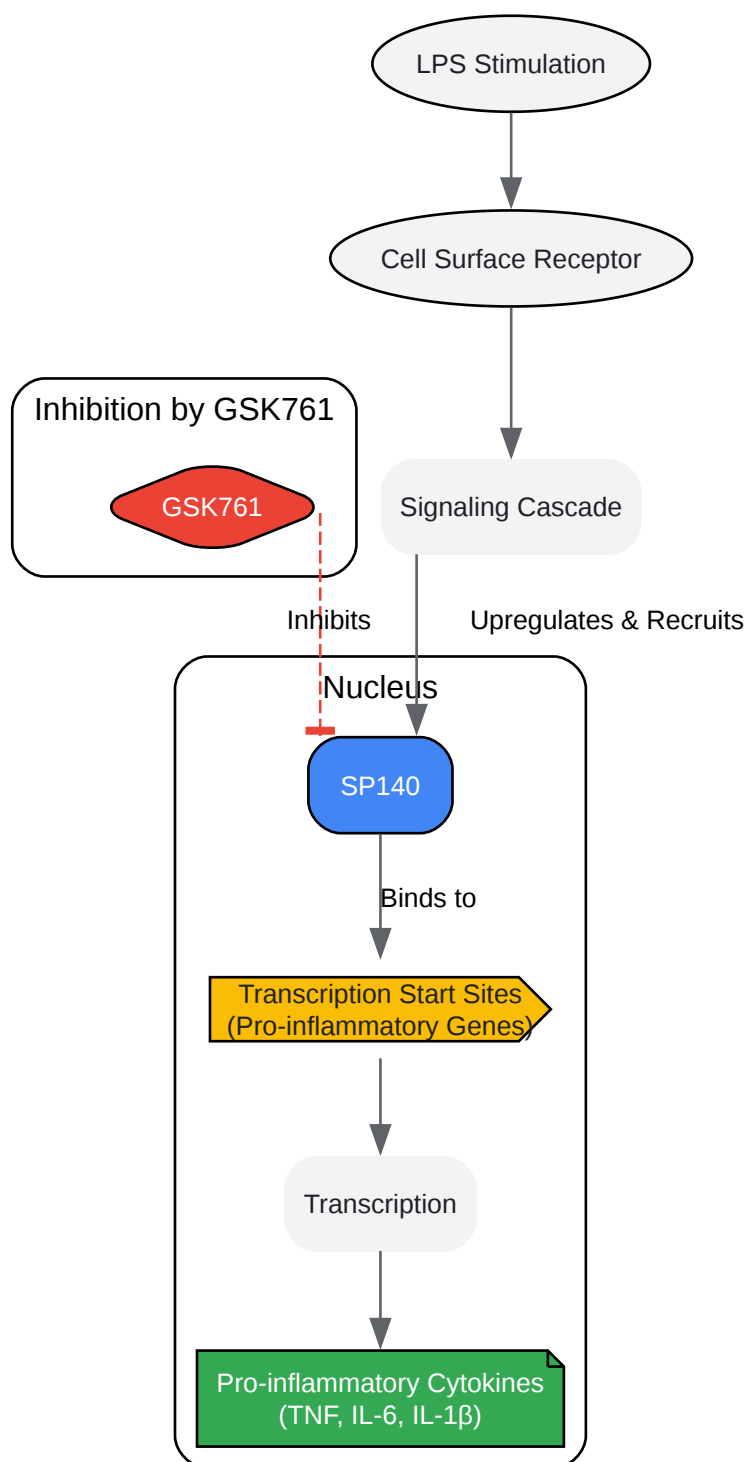
Parameter	Value	Cell/System	Reference
IC50	77.79 ± 8.27 nM	Recombinant SP140 (aa 687-867)	[5]
Kd	41.07 ± 1.42 nM	Recombinant SP140 (aa 687-867)	[5]
Cytotoxicity	No cytotoxicity observed at ≤0.12 µM	"M1" Macrophages	[5]

Table 2: Cellular Effects of **GSK761**

Cell Type	Treatment Conditions	Observed Effect	Reference
Human Dendritic Cells (DCs)	LPS stimulation	Reduced secretion of IL-6, TNF, IL-1β, IL-10, and IL-8.[2]	[2]
Human Dendritic Cells (DCs)	LPS stimulation	Reduced expression of maturation markers (CD83) and co-stimulatory molecules (CD80, CD86).[3]	[3]
Human Macrophages	LPS stimulation	Reduced expression of endotoxin-induced cytokines.[2]	[2]
CD14+ Mucosal Macrophages (from Crohn's Disease patients)	4-hour in vitro culture	Significantly decreased spontaneous gene expression of TNF, IL6, and IL10.[5]	[5]
Human Primary CD14+ Monocytes	1-hour pre-treatment with 0.04 µM GSK761 prior to 3-day polarization	Biased differentiation towards CD206 expressing macrophages.[6]	[6]

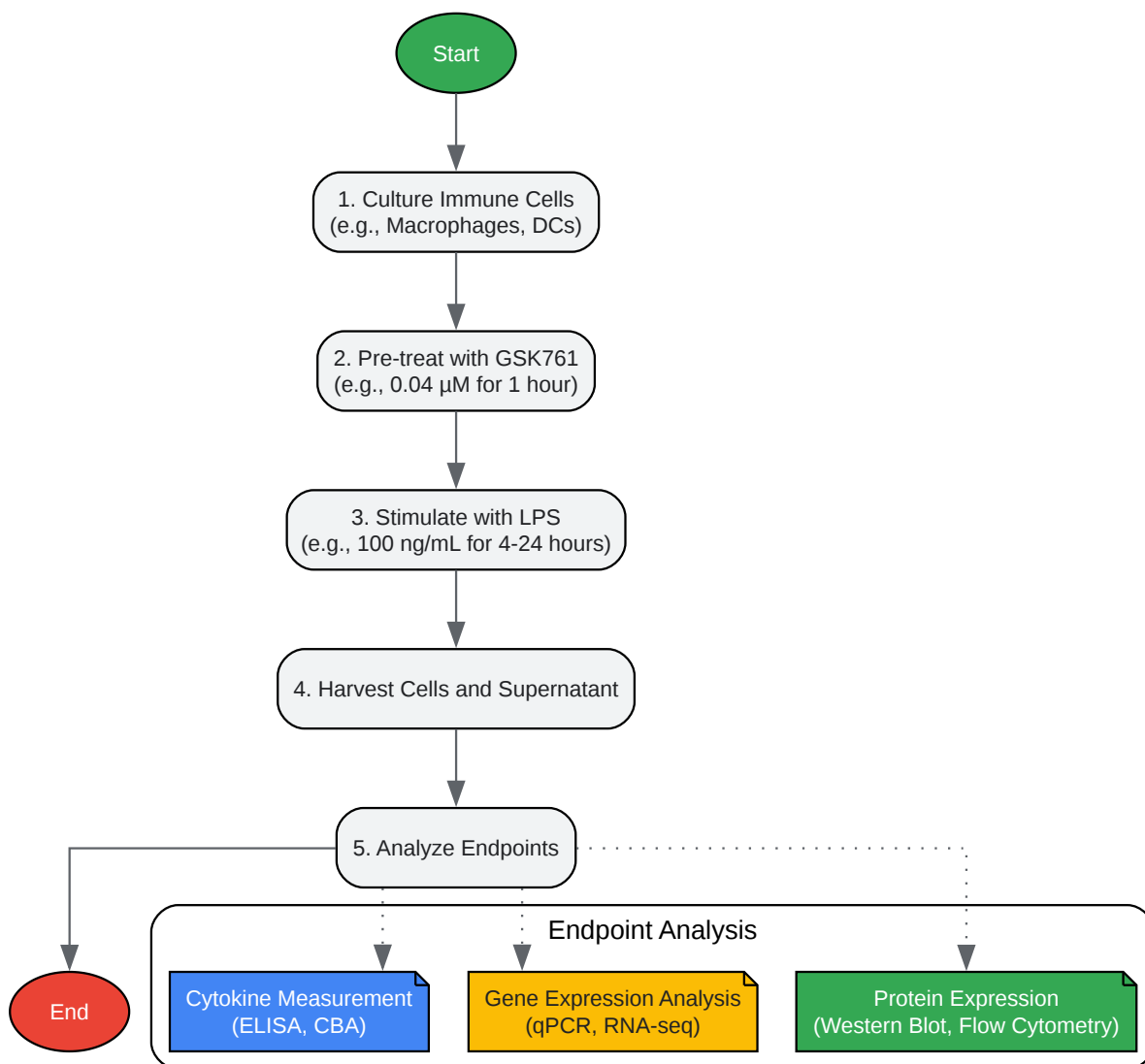
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **GSK761** and a typical experimental workflow for its use in cell culture.



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Caption: Mechanism of action of **GSK761** in inhibiting SP140-mediated pro-inflammatory gene expression.



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Caption: A typical experimental workflow for evaluating the effects of **GSK761** on immune cells in culture.

Experimental Protocols

This section provides a detailed methodology for a key experiment involving **GSK761**.

Protocol: Inhibition of LPS-Induced Cytokine Production in Human Monocyte-Derived Macrophages (MDMs)

This protocol is synthesized from methodologies described in the cited literature.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)

1. Materials

- Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or a human monocyte cell line (e.g., THP-1).
- Reagents:
 - **GSK761** (prepare stock solution in DMSO)
 - Lipopolysaccharide (LPS) from *E. coli*
 - Recombinant Human M-CSF (for MDM differentiation)
 - Ficoll-Paque PLUS (for PBMC isolation)
 - RPMI-1640 medium
 - Fetal Bovine Serum (FBS)
 - Penicillin-Streptomycin solution
 - DMSO (vehicle control)
 - PBS (Phosphate-Buffered Saline)
 - Trypan Blue solution
- Equipment:
 - Cell culture flasks and plates

- Humidified incubator (37°C, 5% CO₂)
- Centrifuge
- Hemocytometer or automated cell counter
- ELISA reader or flow cytometer for cytokine analysis

2. Cell Culture and Differentiation

- Isolation of Monocytes: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Isolate CD14⁺ monocytes using magnetic-activated cell sorting (MACS).
- Differentiation of MDMs:
 - Plate monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF.
 - Incubate for 6-7 days to allow differentiation into macrophages. Change the medium every 2-3 days.
- For THP-1 cells: Culture THP-1 monocytes in RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin. To differentiate into macrophage-like cells, treat with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh medium.

3. **GSK761** Treatment and LPS Stimulation

- After differentiation, aspirate the medium and replace it with fresh RPMI-1640 containing 10% FBS.
- Prepare working solutions of **GSK761** in culture medium. A typical concentration range to test would be from 10 nM to 1 μM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest **GSK761** concentration.
- Pre-treat the MDMs with the desired concentrations of **GSK761** or vehicle control for 1 hour in the incubator.^[6]

- Following pre-treatment, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.
- Incubate the cells for a specified duration. For cytokine protein analysis in the supernatant, an incubation time of 4 to 24 hours is common.[2] For gene expression analysis, a shorter incubation of 4 hours may be sufficient.[5]

4. Endpoint Analysis

- Cytokine Measurement (ELISA or CBA):
 - After the incubation period, carefully collect the cell culture supernatant.
 - Centrifuge the supernatant to pellet any detached cells and debris.
 - Analyze the clarified supernatant for the levels of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-1 β using commercially available ELISA kits or a Cytometric Bead Array (CBA) according to the manufacturer's instructions.
- Gene Expression Analysis (qPCR):
 - After the desired incubation time, wash the cells with PBS and lyse them using a suitable lysis buffer for RNA extraction.
 - Isolate total RNA using a commercial kit.
 - Perform reverse transcription to synthesize cDNA.
 - Use quantitative PCR (qPCR) with specific primers for target genes (e.g., TNF, IL6, IL1B) and a housekeeping gene (e.g., GAPDH, ACTB) to determine the relative gene expression levels.
- Cell Viability Assay:
 - To ensure that the observed effects are not due to cytotoxicity, perform a cell viability assay (e.g., MTT, MTS, or a live/dead stain) in parallel with the main experiment. Treat cells with the same concentrations of **GSK761** for the same duration.

5. Data Analysis

- For cytokine and gene expression data, normalize the results to the vehicle-treated, LPS-stimulated control.
- Calculate IC50 values for the inhibition of cytokine production if a dose-response curve was generated.
- Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences.

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